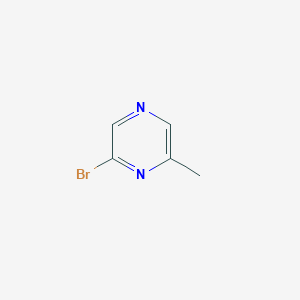

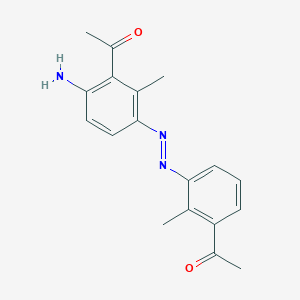

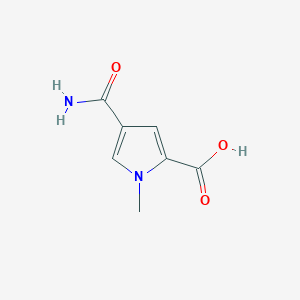

4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid, is a derivative of pyrrole with potential relevance in various chemical and biological contexts. Pyrrole derivatives are known for their diverse applications, including their use in pharmaceuticals, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related pyrrole derivatives often involves catalytic systems or reactions with various reagents. For instance, methyl 4-aminopyrrole-2-carboxylates can be synthesized using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides with a FeCl2/Et3N binary catalytic system . Another method includes the unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide . Additionally, the synthesis of (E)-3-(2-(N-phenylcarbamoyl)vinyl)pyrrole-2-carboxylic acid derivatives involves the introduction of substituents at the pyrrole nitrogen via nucleophilic reactions .

Molecular Structure Analysis

The molecular structure and properties of pyrrole derivatives have been characterized using various spectroscopic techniques and quantum chemical calculations. For example, ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been studied using NMR, UV-Visible, FT-IR, and Mass spectroscopy, along with DFT calculations . These studies provide insights into the electronic transitions, vibrational analysis, and the nature of intra- and intermolecular interactions within the molecules.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including cyclizations and interactions with DNA. For instance, 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids can cyclize with formyl and acetyl electrophiles to form different heterocyclic structures . Pyridine-2-carboxylic acid derivatives have been shown to interact with DNA, which is significant for understanding their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of electron-withdrawing groups can enhance the affinity of pyrrole derivatives for certain biological targets . Theoretical calculations, such as those performed using DFT, can predict thermodynamic parameters and reactivity descriptors, providing a deeper understanding of the properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including "4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid," have been explored for their roles as microbial inhibitors in the production of biorenewable chemicals. These acids can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae, impacting their yield and titer negatively. Such inhibition has been linked to damage to cell membranes and a decrease in microbial internal pH, suggesting strategies for metabolic engineering to enhance microbial robustness against carboxylic acids Jarboe, L., Royce, L. A., & Liu, P.-h. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology, 4..

Structural Characterization of Humic Substances

The structural analysis of humic substances, using techniques like thermochemolysis with tetramethylammonium hydroxide (TMAH), reveals the presence of benzenecarboxylic acid methyl esters and other carboxylic acid derivatives. This method has provided insights into the chemical nature of humic substances, highlighting the role of carboxylic acids in their structure and potential applications [Río, J. C., & Hatcher, P.].

Role in Plant Defense Against Pathogens

Pyrroline-5-carboxylate, a derivative related to "4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid," plays a significant role in plant defense mechanisms. This compound is involved in both resistance gene-mediated and non-host resistance against invading pathogens, demonstrating the importance of carboxylic acid derivatives in plant biology and offering potential agricultural applications Qamar, A., Mysore, K., & Senthil-Kumar, M. (2015). Role of proline and pyrroline-5-carboxylate metabolism in plant defense against invading pathogens. Frontiers in Plant Science, 6..

Biotechnological Routes Based on Lactic Acid Production

The conversion of lactic acid into valuable chemicals, including derivatives of "4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid," highlights the potential of carboxylic acids in biotechnological applications. These routes offer greener alternatives for chemical production, emphasizing the versatility of carboxylic acid derivatives in industrial processes Gao, C., Ma, C., & Xu, P. (2011). Biotechnological routes based on lactic acid production from biomass. Biotechnology advances, 29(6), 930-939..

Human Urinary Carcinogen Metabolites

Studies on human urinary carcinogen metabolites, including those derived from carboxylic acids, offer insights into the relationships between tobacco use, cancer, and the metabolic processing of carcinogens. These metabolites serve as biomarkers for assessing exposure to carcinogens and understanding their role in cancer development Hecht, S. (2002). Human urinary carcinogen metabolites: biomarkers for investigating tobacco and cancer. Carcinogenesis, 23(6), 907-922..

Eigenschaften

IUPAC Name |

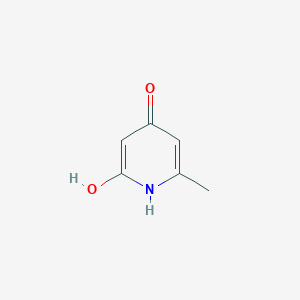

4-carbamoyl-1-methylpyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-9-3-4(6(8)10)2-5(9)7(11)12/h2-3H,1H3,(H2,8,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDNDVAWZIXTQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438488 |

Source

|

| Record name | 4-Carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid | |

CAS RN |

143158-62-7 |

Source

|

| Record name | 4-Carbamoyl-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.